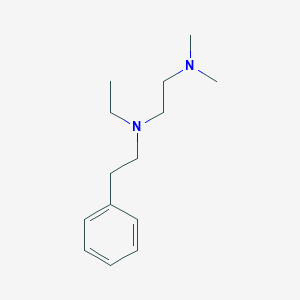
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine, also known as Ephenidine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. Ephenidine has been of interest to researchers due to its potential applications in scientific research.
Mecanismo De Acción
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine acts as an NMDA receptor antagonist by binding to the receptor and blocking the action of glutamate, the primary neurotransmitter that activates the receptor. By blocking the NMDA receptor, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine can reduce the excitability of neurons, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been found to have a range of biochemical and physiological effects. In animal studies, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been found to cause sedation, analgesia, and impaired motor function. N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders. However, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has several limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine can cause sedation and impaired motor function, which can make it difficult to study its effects on cognition and behavior.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine. One area of interest is its potential as a treatment for inflammatory disorders. Another area of interest is its effects on cognition and behavior, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to better understand the long-term effects of N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine and its potential for abuse and addiction.
In conclusion, N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine is a valuable tool for scientific research due to its potent NMDA receptor antagonism. While it has several advantages for lab experiments, it also has limitations and potential risks that must be considered. Further research is needed to fully understand the potential applications and limitations of N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine in scientific research.
Métodos De Síntesis
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine can be synthesized through the reaction of N-ethyl-N',N'-dimethyl-1,2-ethanediamine with 2-bromophenylethylamine. The resulting product is then reduced to form N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine.
Aplicaciones Científicas De Investigación
N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been used in scientific research to study its effects on the NMDA receptor, which plays a crucial role in learning and memory. N-ethyl-N',N'-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine has been found to be a potent NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various neurological disorders.
Propiedades
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-4-16(13-12-15(2)3)11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIQEDKCLGXFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CC=CC=C1)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)
![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)
![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)